molecular formula C24H23F2N3O4S B10806700 3,4-difluoro-N-[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide

3,4-difluoro-N-[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide

Katalognummer: B10806700
Molekulargewicht: 487.5 g/mol
InChI-Schlüssel: BZOHQBAIDURTLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

WAY-645332 is a chemical compound that has garnered interest in scientific research due to its unique properties and potential applications. It is known for its role in various biochemical processes and has been studied for its effects in different fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of WAY-645332 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:

    Step 1 Formation of Intermediate Compounds: This step involves the preparation of intermediate compounds through reactions such as condensation, cyclization, or substitution.

    Step 2 Final Synthesis: The intermediate compounds are then subjected to further reactions, such as reduction or oxidation, to form the final compound, WAY-645332.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial production methods for WAY-645332 may involve scaling up these synthetic routes, optimizing reaction conditions, and using advanced techniques such as continuous flow reactors to enhance efficiency and reduce costs.

Analyse Chemischer Reaktionen

WAY-645332 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.

    Substitution: WAY-645332 can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

WAY-645332 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.

    Biology: The compound is studied for its effects on biological systems, including its role in cellular processes and its potential as a therapeutic agent.

    Medicine: WAY-645332 is investigated for its potential use in treating various medical conditions, such as neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as an additive in industrial processes to enhance product performance.

Wirkmechanismus

The mechanism of action of WAY-645332 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. For example, it may inhibit or activate certain signaling pathways, resulting in changes in cellular function and behavior.

Vergleich Mit ähnlichen Verbindungen

WAY-645332 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

WAY-645332 stands out due to its specific molecular structure and the unique effects it exerts on biological systems, making it a valuable compound for scientific research.

Eigenschaften

Molekularformel

C24H23F2N3O4S

Molekulargewicht

487.5 g/mol

IUPAC-Name

3,4-difluoro-N-[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide

InChI

InChI=1S/C24H23F2N3O4S/c1-33-20-8-6-19(7-9-20)28-12-14-29(15-13-28)24(30)17-2-4-18(5-3-17)27-34(31,32)21-10-11-22(25)23(26)16-21/h2-11,16,27H,12-15H2,1H3

InChI-Schlüssel

BZOHQBAIDURTLV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.